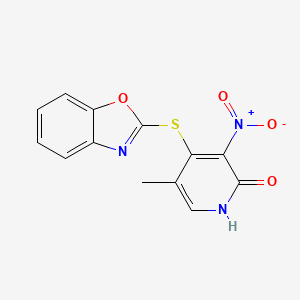
2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- is a complex organic compound that features a pyridinone core substituted with a benzoxazolylthio group, a methyl group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole moiety, which can be synthesized from 2-aminophenol and aldehydes under reflux conditions in the presence of a catalyst . The benzoxazolylthio group is then introduced through a nucleophilic substitution reaction with a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as nanocatalysts or metal catalysts can be employed to enhance reaction efficiency and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzoxazolylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure selectivity and yield .
Major Products
Major products formed from these reactions include amine derivatives, oxidized compounds with additional functional groups, and substituted benzoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: Shares the benzoxazole core but lacks the pyridinone and nitro groups.
2-Aminobenzoxazole: Similar structure but with an amino group instead of the benzoxazolylthio group.
4-Methylbenzoxazole: Contains a methyl group but lacks the pyridinone and nitro groups.
Uniqueness
2(1H)-Pyridinone, 4-(2-benzoxazolylthio)-5-methyl-3-nitro- is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Eigenschaften
CAS-Nummer |
172469-86-2 |
|---|---|
Molekularformel |
C13H9N3O4S |
Molekulargewicht |
303.30 g/mol |
IUPAC-Name |
4-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-3-nitro-1H-pyridin-2-one |
InChI |
InChI=1S/C13H9N3O4S/c1-7-6-14-12(17)10(16(18)19)11(7)21-13-15-8-4-2-3-5-9(8)20-13/h2-6H,1H3,(H,14,17) |
InChI-Schlüssel |
KIKAUYCQFRYPET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CNC(=O)C(=C1SC2=NC3=CC=CC=C3O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


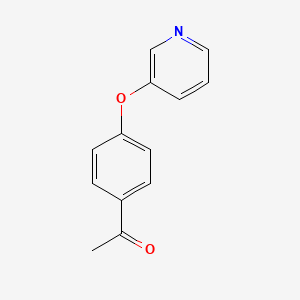

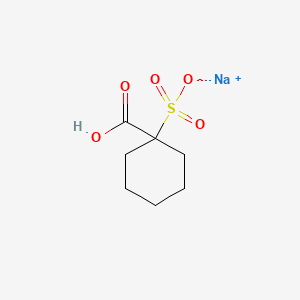






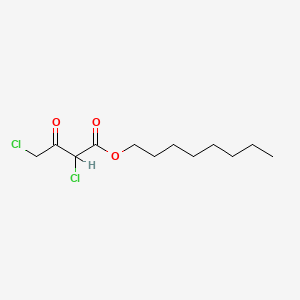

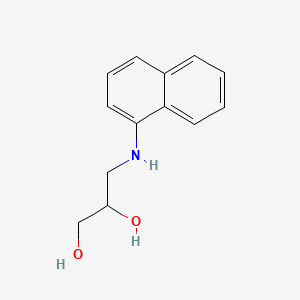
![2,2'-[(3-Bromophenyl)imino]bisethanol](/img/structure/B12661856.png)

